1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine
Description
Significance of Boc-Protected Piperidines in Chemical Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its application to the piperidine (B6355638) nitrogen has profound implications for the synthetic utility of these heterocycles. The Boc group is valued for several key reasons:
Stability and Reactivity Control: It is stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This allows for selective manipulation of other functional groups within the molecule without affecting the protected piperidine nitrogen. nbinno.com
Enhanced Solubility: The presence of the bulky and lipophilic Boc group often increases the solubility of piperidine derivatives in common organic solvents, facilitating their purification and handling. nbinno.com
Directing Group Effects: The Boc group can influence the stereochemical outcome of reactions at adjacent positions on the piperidine ring, providing a degree of stereocontrol during synthesis.
These features make Boc-protected piperidines, such as 1-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid, indispensable intermediates. nbinno.comsigmaaldrich.com They serve as versatile scaffolds for constructing more complex molecules, enabling chemists to introduce a variety of substituents onto the piperidine ring in a controlled manner. nbinno.com For instance, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a crucial intermediate in the synthesis of the potent analgesic fentanyl and its analogues. wikipedia.org
Overview of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine within Piperidine Chemistry
This compound is a specialized derivative that combines the advantages of the Boc-protected piperidine core with the functionalities of a chlorophenyl and a hydroxyl group. This particular combination of structural features positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.
The 4-substituted piperidine framework is a common feature in many biologically active compounds. The (4-chlorophenyl)hydroxymethyl substituent introduces several key elements:
Aromatic Ring: The 4-chlorophenyl group provides a site for further functionalization and can participate in crucial binding interactions (e.g., pi-stacking) with biological targets.
Chiral Center: The carbon atom bearing the hydroxyl group, the 4-chlorophenyl group, and the piperidine ring is a chiral center. This allows for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.
Reactive Handle: The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, or halides, providing a point of attachment for other molecular fragments.
While specific, detailed research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its utility can be inferred from the applications of structurally similar compounds. For example, related compounds are used in the development of analgesics and antipsychotic medications. chemimpex.com Furthermore, fluorinated analogs of hydroxymethyl-piperidines are used in the preparation of BCL 2 inhibitors, which are a class of anticancer agents. chemdad.com
The synthesis of this compound would likely involve the reaction of a 4-substituted piperidine precursor, such as 1-Boc-4-formylpiperidine, with a Grignard reagent derived from 4-chlorobromobenzene, or the reduction of the corresponding ketone. The presence of the Boc protecting group is essential to prevent side reactions at the piperidine nitrogen during these synthetic transformations.
In essence, this compound represents a sophisticated building block that provides chemists with a pre-functionalized and protected piperidine scaffold. Its structure is well-suited for the elaboration into more complex molecules with potential therapeutic applications, embodying the strategic approach of modern synthetic chemistry where complex functionalities are installed early in a synthetic sequence using versatile intermediates.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISMIQJYNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 4 4 Chlorophenyl Hydroxymethyl Piperidine
Retrosynthetic Analysis Strategies
Retrosynthetic analysis of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine identifies several logical disconnections to simplify the target molecule into readily available starting materials. The most common strategy involves disconnecting the carbon-carbon bond between the piperidine (B6355638) C4 position and the benzylic carbon. This leads to two key synthons: a piperidine-4-electrophile and a 4-chlorophenyl nucleophile.
A second retrosynthetic approach targets the chiral alcohol functionality. A functional group interconversion (FGI) reveals a precursor ketone, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate. This ketone can then be disconnected via the same C-C bond, leading to a piperidine-4-carbonyl synthon (such as an acid chloride or Weinreb amide) and a 4-chlorophenyl organometallic reagent. This two-step approach involving ketone formation followed by reduction is a versatile strategy. beilstein-journals.org
These retrosynthetic pathways guide the design of practical synthetic routes, primarily revolving around the use of piperidone-based intermediates and the application of organometallic chemistry.
Synthetic Routes from Precursors
A prevalent and highly effective strategy for synthesizing the target compound begins with N-Boc-4-piperidone. This commercially available starting material provides a robust scaffold for introducing the desired C4 substituent. The synthesis of fentanyl and its analogues often utilizes N-Boc-4-piperidone as a key precursor for building a substituted piperidine core. dtic.mil
The general approach can be conceptualized in two main steps:
C-C Bond Formation: Reaction of N-Boc-4-piperidone with a suitable 4-chlorophenyl organometallic reagent. This step forms an intermediate tertiary alcohol. Subsequent dehydration and reduction or alternative reaction sequences would be required to reach the target secondary alcohol, making this less direct.
Aldehyde/Ketone Intermediate Route: A more direct method involves first converting a piperidine precursor into an aldehyde, N-Boc-4-formylpiperidine, or a ketone, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate. The synthesis of N-Boc-4-formylpiperidine is well-documented. researchgate.net The ketone can be synthesized by reacting a C4-piperidine electrophile with a 4-chlorophenyl nucleophile. The subsequent reaction of the aldehyde with a Grignard reagent or the reduction of the ketone yields the final product.
The synthesis of the piperidone precursor itself can be accomplished from simpler starting materials like 4-piperidone (B1582916) hydrochloride hydrate. google.com
| Precursor | Key Reaction | Reagent | Intermediate/Product |
|---|---|---|---|
| N-Boc-4-formylpiperidine | Grignard Addition | 4-Chlorophenylmagnesium bromide | This compound |
| tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | Reduction | Sodium borohydride (B1222165) (NaBH₄) | This compound |
An alternative, though often less direct, synthetic route involves the use of pre-functionalized piperidines, such as 1-Boc-4-hydroxypiperidine or its corresponding halides. sigmaaldrich.com This strategy relies on nucleophilic substitution reactions. For instance, the hydroxyl group of 1-Boc-4-hydroxypiperidine can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a suitable nucleophile derived from 4-chlorobenzaldehyde (B46862) could potentially form the desired structure, though this requires the formation of the C-C bond under substitution conditions, which can be challenging.
The formation of the C-C bond between the piperidine ring and the chlorophenyl moiety is most effectively achieved using organometallic reagents. whiterose.ac.uk This approach offers high efficiency and regioselectivity. The most common method involves the addition of a 4-chlorophenyl organometallic species to a piperidine-4-electrophile.
Grignard Reagents: The reaction between N-Boc-4-formylpiperidine and 4-chlorophenylmagnesium bromide is a primary example. researchgate.netbeilstein-journals.org The Grignard reagent, prepared from 1-bromo-4-chlorobenzene (B145707) and magnesium, acts as a powerful nucleophile that attacks the carbonyl carbon of the aldehyde, directly forming the secondary alcohol upon aqueous workup. sciencemadness.org
Organolithium Reagents: Alternatively, 4-chlorophenyllithium can be used. Organolithium reagents are generally more reactive than their Grignard counterparts and can be effective in cases where Grignard reagents are sluggish.
This organometallic approach is highly modular, allowing for the synthesis of a wide range of analogues by simply varying the organometallic reagent or the piperidine electrophile.
| Piperidine Electrophile | Organometallic Reagent | Solvent | Product |
|---|---|---|---|
| N-Boc-4-formylpiperidine | 4-Chlorophenylmagnesium bromide | Tetrahydrofuran (THF) | This compound |
| N-Boc-4-formylpiperidine | 4-Chlorophenyllithium | Diethyl ether or THF | This compound |
Stereoselective Synthesis of this compound
The target molecule contains a stereocenter at the carbon atom bearing the hydroxyl and 4-chlorophenyl groups. Achieving stereocontrol to synthesize a single enantiomer is a critical aspect of modern organic synthesis, often accomplished through asymmetric reduction or the use of chiral auxiliaries.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of the target molecule, a chiral auxiliary could be employed in several ways. One method involves attaching a chiral auxiliary to the piperidine nitrogen instead of the Boc group. This chiral group could then direct the stereoselective addition of the organometallic reagent to the C4-aldehyde. Evans oxazolidinones are a well-known class of auxiliaries used for directing aldol (B89426) and alkylation reactions.
A more common and practical approach for this specific target is the stereoselective reduction of the precursor ketone, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate. This can be achieved through several methods:
Enzyme-Catalyzed Reduction: Ketoreductases are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. mdpi.com Co-expression of a ketoreductase with a cofactor regeneration system (like glucose dehydrogenase) provides an efficient "green" method for producing chiral alcohols like (S)-N-Boc-3-hydroxypiperidine. mdpi.com A similar system could be developed for the target ketone.
Chiral Catalysts: Asymmetric reduction can also be performed using chiral catalysts. For example, oxazaborolidine-catalyzed reductions (Corey-Bakshi-Shibata reduction) are effective for producing chiral secondary alcohols from prochiral ketones. researchgate.net This method has been applied to the synthesis of various chiral piperidine derivatives. researchgate.net
The choice of method depends on factors such as scale, desired enantiomeric purity, and the availability of specific enzymes or catalysts. The high demand for enantiomerically pure pharmaceuticals has driven significant innovation in these stereoselective techniques. clockss.orgsnnu.edu.cn
Asymmetric Catalysis in Stereocontrol
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. While specific examples detailing the asymmetric catalytic reduction of 1-Boc-4-(4-chlorobenzoyl)piperidine are not extensively documented in publicly available literature, established methods for the asymmetric reduction of ketones provide a strong basis for its synthesis. Prominent among these are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The enantioselectivity of the reduction is dictated by the chirality of the oxazaborolidine catalyst. The proposed mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic endocyclic boron of the catalyst in a sterically favored orientation, leading to a face-selective hydride transfer and the formation of the desired chiral alcohol with high enantiomeric excess.
Noyori asymmetric hydrogenation , another cornerstone of asymmetric catalysis, utilizes chiral ruthenium-diphosphine complexes, most notably those containing the BINAP ligand, to catalyze the enantioselective hydrogenation of ketones. These reactions are typically carried out under hydrogen pressure and are known for their high efficiency and enantioselectivity for a wide range of ketone substrates. The mechanism is believed to involve the formation of a ruthenium hydride species which coordinates to the ketone, followed by the stereoselective transfer of hydride to the carbonyl carbon.
The application of these well-established catalytic systems to 1-Boc-4-(4-chlorobenzoyl)piperidine would be expected to provide access to either enantiomer of this compound by selecting the appropriate enantiomer of the catalyst.
Diastereoselective Transformations
Diastereoselective transformations are crucial when a molecule already contains one or more stereocenters, and a new one is being created. In the context of synthesizing substituted piperidines, diastereoselectivity can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of the starting material influences the stereochemical outcome of the reaction.
While direct literature on the diastereoselective synthesis of this compound is sparse, general principles of diastereoselective reductions of substituted piperidones are applicable. For instance, the reduction of a chiral, non-racemic 4-acylpiperidine can lead to the formation of diastereomeric alcohols. The stereochemical outcome is often influenced by the steric hindrance imposed by the substituents on the piperidine ring, directing the approach of the reducing agent to the less hindered face of the carbonyl group.
Furthermore, methodologies such as the aza-Prins cyclization have been employed for the highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C4 position. Although this method does not directly produce the target compound, it highlights a strategy for achieving high diastereocontrol in the synthesis of complex piperidine derivatives.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern organic synthesis emphasizes the development of efficient and environmentally benign methodologies. This includes the use of one-pot and cascade reactions, as well as solvent-free and atom-economical processes.
One-Pot and Cascade Reactions
A hypothetical one-pot synthesis of this compound could involve the in-situ formation of the Grignard reagent from 4-chlorobromobenzene, followed by its addition to N-Boc-4-piperidone. The subsequent asymmetric reduction of the resulting ketone intermediate could potentially be carried out in the same reaction vessel by introducing a chiral catalyst and a reducing agent, thus streamlining the synthetic process.
Solvent-Free and Atom-Economical Processes
Green chemistry principles encourage the use of processes that minimize waste and maximize the incorporation of all materials used in the process into the final product (atom economy). Solvent-free reactions, or those conducted in environmentally benign solvents like water, are highly desirable.
While specific solvent-free methods for the synthesis of this compound are not widely reported, the broader field of organic synthesis is continually developing such technologies. For instance, biocatalytic reductions using ketoreductases can often be performed in aqueous media, offering a green alternative to traditional chemical reductions that may require organic solvents.
Atom economy is a key consideration in reaction design. Asymmetric hydrogenation reactions are inherently atom-economical as they involve the addition of a hydrogen molecule to the substrate. Similarly, catalytic reductions are more atom-economical than stoichiometric reductions, which generate significant amounts of waste from the spent reducing agent.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and controlling stereoselectivity. The synthesis of this compound typically involves two key mechanistic steps: the formation of the carbon-carbon bond between the piperidine ring and the chlorophenyl group, and the reduction of the ketone functionality.
The addition of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to N-Boc-4-piperidone proceeds via a nucleophilic addition mechanism. Computational studies on the addition of Grignard reagents to carbonyl compounds suggest a complex process that can involve aggregates of the Grignard reagent. The carbonyl compound coordinates to the magnesium atom, and the alkyl or aryl group is transferred to the electrophilic carbonyl carbon through a four-centered transition state.
The mechanism of ketone reduction by metal hydrides like sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the partially positive carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. The stereoselectivity of this reduction in substituted cyclic ketones is often governed by Felkin-Anh or Cram's rule models, which predict the direction of nucleophilic attack based on the steric and electronic properties of the adjacent substituents.
In asymmetric catalytic reductions, the mechanism of stereoselectivity is more complex and is dictated by the interaction between the substrate and the chiral catalyst. For the CBS reduction, the pre-coordination of the ketone and the borane to the chiral oxazaborolidine catalyst in a well-defined transition state is responsible for the high degree of enantiocontrol. Similarly, in Noyori hydrogenation, the chiral diphosphine ligand creates a chiral environment around the ruthenium center, leading to a facial-selective hydrogenation of the coordinated ketone.
Chemical Transformations and Derivatizations of 1 Boc 4 4 Chlorophenyl Hydroxymethyl Piperidine
Reactions Involving the Hydroxyl Functionality
The primary alcohol of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is a key site for a variety of chemical transformations, including oxidation, etherification, and esterification. These reactions allow for the introduction of new functional groups and the extension of the molecular scaffold.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under various conditions. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield the aldehyde, tert-butyl 4-((4-chlorophenyl)formyl)piperidine-1-carboxylate. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the carboxylic acid, 1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. chemimpex.com
Etherification: The hydroxyl group can be converted into an ether linkage through several methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Another effective method is the Mitsunobu reaction, which allows for the formation of an ether by reacting the alcohol with another alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate. A related strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an alkoxide. This approach has been used in the synthesis of Vandetanib intermediates, where a tosylated hydroxymethylpiperidine derivative undergoes substitution with a phenoxide. atlantis-press.comresearchgate.net
Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding ester.
| Reaction Type | Reagents and Conditions | Product |
| Oxidation (to aldehyde) | PCC, CH2Cl2 | tert-Butyl 4-((4-chlorophenyl)formyl)piperidine-1-carboxylate |
| Oxidation (to carboxylic acid) | KMnO4, NaOH, H2O | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid |
| Etherification (Williamson) | 1. NaH, THF; 2. R-X | tert-Butyl 4-(((alkoxy)methyl)(4-chlorophenyl))piperidine-1-carboxylate |
| Etherification (Mitsunobu) | R-OH, PPh3, DIAD | tert-Butyl 4-(((alkoxy)methyl)(4-chlorophenyl))piperidine-1-carboxylate |
| Esterification | R-COCl, Pyridine | tert-Butyl 4-(((acyloxy)methyl)(4-chlorophenyl))piperidine-1-carboxylate |
Modifications and Functionalization of the Chlorophenyl Moiety
The chlorophenyl group offers a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. These transformations are invaluable for creating analogs with diverse aryl or heteroaryl substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the replacement of the chlorine atom with a variety of alkyl, alkenyl, or aryl groups, leading to a wide range of derivatives with modified electronic and steric properties.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. This reaction is instrumental in synthesizing aniline (B41778) derivatives and other N-arylated compounds, which are common motifs in pharmacologically active molecules.
| Reaction Type | Reagents and Conditions | Product |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | 1-Boc-4-{[hydroxy(4'-substituted-biphenyl-4-yl)]methyl}piperidine |
| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst, Base | 1-Boc-4-{[hydroxy(4-aminophenyl)]methyl}piperidine |
Manipulation of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine (B6355638) nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.
Deprotection: The Boc group can be efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This deprotection step yields the free secondary amine, 4-[(4-chlorophenyl)hydroxymethyl]piperidine, as a salt, which is a key intermediate for further functionalization of the piperidine nitrogen.
| Reaction Type | Reagents and Conditions | Product |
| Boc Deprotection | TFA, CH2Cl2 or HCl in Dioxane | 4-[(4-Chlorophenyl)hydroxymethyl]piperidine |
Further Transformations of the Piperidine Ring System
Following the removal of the Boc protecting group, the exposed secondary amine of the piperidine ring becomes available for a variety of transformations, allowing for the introduction of diverse substituents at the nitrogen atom.
N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the acid formed during the reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common method for introducing alkyl groups. A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with different N-substituents have been synthesized and evaluated for their pharmacological activity. nih.gov
N-Arylation: The piperidine nitrogen can be arylated through reactions such as the Buchwald-Hartwig amination, coupling the secondary amine with an aryl halide.
N-Acylation: Acyl groups can be introduced by reacting the amine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents), to form the corresponding amides.
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | R-X, Base | 1-Alkyl-4-[(4-chlorophenyl)hydroxymethyl]piperidine |
| Reductive Amination | RCHO, NaBH(OAc)3 | 1-Alkyl-4-[(4-chlorophenyl)hydroxymethyl]piperidine |
| N-Arylation | Ar-X, Pd catalyst, Base | 1-Aryl-4-[(4-chlorophenyl)hydroxymethyl]piperidine |
| N-Acylation | RCOCl, Base | 1-Acyl-4-[(4-chlorophenyl)hydroxymethyl]piperidine |
Synthesis of Analogs for Structure-Activity Relationship Studies
This compound serves as a valuable starting material for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.
Role As a Key Intermediate in Complex Organic Synthesis
Utility in Heterocyclic Compound Construction
The piperidine (B6355638) ring is a prevalent scaffold in a vast number of bioactive compounds and natural products. beilstein-journals.org Intermediates like 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine are instrumental in the synthesis of more complex heterocyclic systems. While direct cyclization reactions involving the hydroxymethyl group are not extensively documented in dedicated studies of this specific compound, the general strategy in organic synthesis often involves transforming such functional groups to facilitate the formation of new rings.
For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or oxidized to an aldehyde. The resulting electrophilic center can then participate in intramolecular reactions with a nucleophile, which could be introduced elsewhere on the molecule, to form a new ring fused to or spiro-fused with the piperidine core. Furthermore, after the removal of the Boc protecting group, the liberated secondary amine can act as a nucleophile in reactions designed to construct an additional heterocyclic ring attached to the piperidine nitrogen. This versatility allows the piperidine unit to serve as an anchor for the assembly of diverse heterocyclic structures.
Contributions to Target-Oriented Synthetic Strategies
Target-oriented synthesis aims to create a specific, often biologically active, molecule through a carefully planned sequence of reactions. The structural features of this compound make it an ideal intermediate for the synthesis of specific pharmaceutical targets, particularly those containing the 4-(4'-chlorophenyl)-4-hydroxypiperidine core.
A notable example is in the development of potential analgesic compounds. Research has been conducted on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives that were synthesized and evaluated for their analgesic and hypotensive activities. nih.gov In these studies, various substituents were introduced at the nitrogen atom of the piperidine ring to explore structure-activity relationships. nih.gov
The typical synthetic strategy for producing such a series of analogs would involve:
Starting with a precursor like this compound.
Removing the Boc protecting group under acidic conditions to expose the secondary amine.
Reacting the free amine with a range of electrophiles (e.g., alkyl halides, acyl chlorides) to install different substituents at the nitrogen position.
This approach highlights the compound's direct contribution to synthesizing specific target molecules with potential therapeutic applications. The use of the Boc-protected intermediate ensures that the nitrogen atom is unreactive until the desired diversification step, enabling a clean and controlled synthesis.
| Target Moiety | Synthetic Utility of Intermediate | Potential Therapeutic Area |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Serves as a key precursor for N-alkylation or N-acylation after Boc-deprotection. | Analgesia, Hypotensive agents nih.gov |
Incorporation into Chemical Libraries and Building Blocks
In modern drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is a crucial strategy for identifying new drug leads. This compound is an excellent scaffold for such libraries due to its multiple points of diversification.
The key functional handles for diversification include:
The Piperidine Nitrogen: Following deprotection of the Boc group, the secondary amine can be reacted with a wide array of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination), to create a large library of N-substituted piperidines. nih.gov
The Hydroxyl Group: The secondary alcohol can be acylated to form esters, etherified to form ethers, or used in other transformations, adding another layer of diversity.
The Aromatic Ring: The chloro-substituted phenyl ring can potentially undergo further modifications through cross-coupling reactions, although this is generally more challenging than modifying the other positions.
This multi-faceted reactivity allows for the parallel synthesis of hundreds or thousands of distinct compounds from a single, advanced intermediate. uzh.ch The resulting libraries can then be screened for biological activity against various targets. The structural rigidity and chemical properties imparted by the piperidine core make this building block particularly valuable for creating compounds intended to interact with protein targets like enzymes or receptors. chemimpex.com
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. In a typical ¹H NMR spectrum of this compound, the protons of the piperidine (B6355638) ring, the Boc protecting group, the chlorophenyl ring, and the hydroxymethyl group would exhibit characteristic chemical shifts and coupling patterns. The presence of the bulky Boc group can lead to broadened signals due to restricted rotation around the N-Boc bond.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show a broad absorption band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) of the Boc group, and characteristic peaks for the C-H bonds of the aliphatic piperidine ring and the aromatic chlorophenyl group.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for such molecules. The mass spectrum would show the molecular ion peak, as well as fragment ions corresponding to the loss of the Boc group or other parts of the molecule.
Illustrative Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals for Boc group (~1.4 ppm), piperidine ring protons (1.2-4.2 ppm), hydroxymethyl proton (~4.6 ppm), and chlorophenyl protons (7.2-7.4 ppm). |
| ¹³C NMR | Resonances for Boc group carbons (~28 ppm, ~80 ppm), piperidine ring carbons (30-50 ppm), hydroxymethyl carbon (~75 ppm), and chlorophenyl carbons (128-135 ppm). |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~2970-2850 (C-H stretch), ~1680 (C=O stretch of Boc), ~1160 (C-N stretch), ~830 (para-substituted benzene). |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main compound and any impurities.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for analyzing volatile impurities. Due to the relatively high molecular weight and polarity of the target compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.
A research paper on the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, utilized HPLC-MS for reaction monitoring and product analysis, highlighting the utility of this method for similar piperidine derivatives.
Typical Chromatographic Conditions for Purity Analysis:
| Parameter | HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Determination of Stereochemical Purity
Since this compound contains a chiral center at the carbon bearing the hydroxyl and chlorophenyl groups, it can exist as a pair of enantiomers. The determination of stereochemical purity, or enantiomeric excess (ee), is critical if the compound is intended for use in stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including alcohols. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. While specific methods for this exact compound are not readily found in the literature, the general principles of chiral HPLC for piperidine-based chiral alcohols are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Another method for determining enantiomeric purity involves the use of chiral shift reagents or chiral solvating agents in NMR spectroscopy. These agents interact with the enantiomers to form diastereomeric complexes, which can result in separate signals for the enantiomers in the NMR spectrum. The relative integration of these signals can be used to determine the enantiomeric ratio.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and resource-efficient processes. nih.govrasayanjournal.co.in For a compound as significant as 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine, the evolution of its synthetic pathways towards greater efficiency and sustainability is a key area of future research.
Current synthetic approaches often rely on multi-step sequences that may involve stoichiometric reagents and generate considerable waste. Future research will likely focus on several key areas to address these limitations:
Catalytic Strategies: The development of novel catalytic systems will be paramount. This includes the exploration of transition-metal catalysts for key bond-forming reactions, aiming for higher yields, milder reaction conditions, and lower catalyst loadings. Furthermore, the use of organocatalysis presents a metal-free alternative that can offer unique reactivity and selectivity. nih.gov
Biocatalysis: The application of enzymes in the synthesis of chiral piperidines is a rapidly growing field. nih.govresearchgate.netchemistryviews.org Future investigations could explore the use of engineered enzymes for the asymmetric synthesis of chiral analogues of this compound, providing access to enantiomerically pure building blocks for the pharmaceutical industry. nih.govresearchgate.net This chemo-enzymatic approach offers the potential for high stereoselectivity under mild, aqueous conditions, significantly improving the sustainability of the synthesis. nih.gov
Flow Chemistry: Continuous flow technologies offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scale-up. nih.govacs.orgorganic-chemistry.org The development of a continuous flow synthesis for this compound could lead to a more efficient, reproducible, and scalable manufacturing process. nih.gov
Renewable Feedstocks: A long-term goal in sustainable chemistry is the utilization of renewable starting materials. Research into synthetic routes that begin from bio-based feedstocks could drastically reduce the environmental footprint of producing this and other piperidine (B6355638) derivatives. rsc.org
Exploration of Novel Reactivity and Chemical Transformations
The inherent functionality of this compound provides a rich platform for exploring novel chemical transformations. The hydroxymethyl group, in particular, is a versatile handle for further synthetic elaboration.
Future research in this area is expected to focus on:
Functional Group Interconversion: Beyond simple oxidation to the corresponding aldehyde or carboxylic acid, research into more sophisticated transformations of the hydroxymethyl group is warranted. This could include its conversion to other functional groups such as amines, halides, or sulfonate esters, thereby expanding the synthetic utility of the parent molecule.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. nih.govresearchgate.netnih.govresearchgate.netbeilstein-journals.org Future studies could explore the selective C-H functionalization of the piperidine ring or the chlorophenyl group of this compound. This would enable the introduction of new substituents at various positions, leading to a diverse library of analogues with potentially new biological activities or material properties. nih.gov
Ring-Opening and Ring-Expansion Reactions: While the piperidine ring is generally stable, exploring conditions for selective ring-opening or ring-expansion could lead to the synthesis of novel acyclic or larger heterocyclic structures. This would represent a significant expansion of the chemical space accessible from this building block.
Oxidative Transformations: The oxidation of piperidine derivatives can lead to a variety of interesting products, including piperidones and iminium ions. researchgate.netresearchgate.net Investigating the controlled oxidation of this compound could provide access to new intermediates for further diversification.
Application of Computational Chemistry in Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. rsc.org For this compound, computational methods can play a crucial role in guiding future synthetic efforts. researchgate.net
Key areas for the application of computational chemistry include:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential new reactions involving this compound. acs.orgrsc.orgdntb.gov.uaacs.org This can provide valuable insights into the factors that control reactivity and selectivity, allowing for the rational design of reaction conditions to favor the desired outcome.
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of this compound. By modeling the interaction of the substrate with different catalyst candidates, it is possible to predict which catalysts are most likely to be effective, thereby reducing the amount of experimental work required.
Prediction of Reactivity: Quantum mechanical calculations can be used to predict the reactivity of different sites within the molecule. mdpi.com This information can be used to anticipate the outcome of reactions and to design strategies for achieving selective transformations.
Molecular Docking and Dynamics: For applications in medicinal chemistry and materials science, molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will interact with biological targets or other molecules in a material. tandfonline.comtandfonline.comnih.govfigshare.comnih.gov This can guide the design of new compounds with desired properties.
Expansion of Synthetic Utility in Advanced Organic Materials
While piperidine derivatives are well-established in the pharmaceutical sciences, their application in advanced organic materials is a less explored but promising area of future research. lifechemicals.com The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of novel functional materials. chemimpex.comambeed.com
Future research could focus on:
Polymer Chemistry: The hydroxymethyl group of this compound can be used as a point of attachment for polymerization. This could lead to the synthesis of novel polymers with tailored properties, such as thermal stability, optical properties, or biocompatibility. The rigid piperidine core could impart unique conformational constraints on the polymer backbone.
Metal-Organic Frameworks (MOFs): The piperidine nitrogen, after deprotection of the Boc group, and the hydroxymethyl group could serve as coordination sites for metal ions, enabling the construction of novel MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Chemistry: The ability of the piperidine moiety to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling supramolecular structures with interesting properties.
Optoelectronic Materials: The incorporation of the 4-chlorophenyl group and the potential for further functionalization could lead to the development of piperidine-based materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or other electronic devices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols. For example:
Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in dichloromethane with a base like triethylamine) .
Functionalization at the 4-position : Introduce the (4-chlorophenyl)hydroxymethyl group via nucleophilic substitution or coupling reactions. Evidence suggests using hydroxymethylation reagents (e.g., formaldehyde derivatives) under controlled pH and temperature (e.g., 0–25°C) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl integration (δ ~3.5–4.5 ppm for CH₂OH) .
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% as per industry standards) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~365 g/mol based on analogous compounds) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar piperidine derivatives?
- Case Study : Compounds like 4-(4-chlorobenzyl)piperidine exhibit variable receptor binding (e.g., σ vs. dopamine receptors). To address discrepancies:
Re-evaluate assay conditions : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and ligand concentrations (IC₅₀ values may vary due to off-target effects) .
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses of the hydroxymethyl group with receptor active sites .
Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) and resolve outliers by controlling for stereochemistry (R/S configurations can alter activity) .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Approaches :
- Structural modification : Replace the Boc group with more stable protecting groups (e.g., Fmoc) or introduce electron-withdrawing substituents on the chlorophenyl ring to slow oxidative metabolism .
- In vitro assays : Use liver microsomes (human or rodent) to identify metabolic hotspots. LC-MS/MS can detect hydroxylated or dechlorinated metabolites .
- Prodrug design : Mask the hydroxymethyl group as a phosphate ester to enhance solubility and reduce first-pass metabolism .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Guidelines :
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the Boc group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperidine or chlorophenyl aldehydes) .
Experimental Design & Data Analysis
Q. How can researchers design SAR studies to explore the role of the hydroxymethyl group in this compound?
- Framework :
Synthesize analogs : Replace hydroxymethyl with methyl, ethyl, or carboxylate groups .
Assay design : Test analogs in parallel for receptor binding (e.g., radioligand displacement assays) and functional activity (e.g., cAMP accumulation for GPCRs) .
Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with potency. Hydroxymethyl’s hydrogen-bonding capacity often enhances affinity for polar binding pockets .
Q. What statistical methods are suitable for analyzing variability in synthetic yields?
- Recommendations :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst) and identify interactions using software like JMP or Minitab .
- Regression analysis : Fit yield data to quadratic models to optimize conditions (e.g., R² >0.9 indicates robust predictive power) .
Tables
Table 1 : Key Physicochemical Properties of this compound (Derived from Analogous Compounds)
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Free Piperidine | Boc Deprotection | Add scavengers (e.g., polymer-bound TFA) |
| Chlorophenyl Aldehyde | Oxidation of Hydroxymethyl | Use reducing agents (NaBH₄) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
